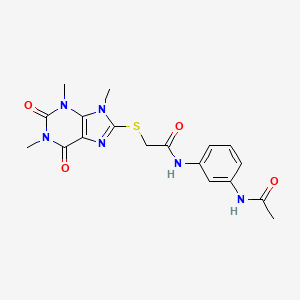

6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one

カタログ番号 B2634989

CAS番号:

402951-66-0

分子量: 414.89

InChIキー: NBABFWAIZVHWIL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Anticancer Potential

- A study synthesized a novel isoxazole quinoxaline derivative (IZQ), which included 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one. This compound was subjected to docking studies, predicting its anticancer activity against human proteins. The compound showed prominent interactions at the active site region (Abad et al., 2021).

Antimicrobial and Anti-Inflammatory Activities

- Another study focused on synthesizing novel compounds incorporating this compound. These compounds were tested and found to have antimicrobial and anti-inflammatory properties (Kumar, Fernandes, & Kumar, 2014).

Antihypertensive Effects

- A series of derivatives of quinazolines linked with isoxazole, including the mentioned compound, were synthesized and tested for antihypertensive activity. Some of these compounds showed promising results, exhibiting potent antihypertensive activity through α1-adrenergic receptor blocking property, similar to clinically used drugs (Rahman et al., 2014).

DNA Interaction and Cytotoxicity

- Research involving rhenium(I) organometallic compounds, which includes structures similar to the compound , showed significant DNA interaction and cytotoxicity. These compounds were effective against cancer cell lines, suggesting their potential in cancer treatment (Varma et al., 2020).

Antimicrobial Study

- Microwave synthesis of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which share structural similarity with the compound, demonstrated significant antimicrobial activity. This suggests the potential of the compound for antimicrobial applications (Raval, Desai, & Desai, 2012).

Antiproliferative Activity on Cancer Cell Lines

- Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, structurally related to the compound, were synthesized and showed potent antiproliferative activities against various human cancer cell lines. These derivatives produced dramatic cell cycle arrest, indicating their potential in cancer treatment (Pirol et al., 2014).

Corrosion Inhibition

- Quinoxaline derivatives, closely related to the compound , were analyzed for their effectiveness as corrosion inhibitors for mild steel in acidic medium. The study found high corrosion inhibition efficiency, suggesting potential industrial applications (Saraswat & Yadav, 2020).

Antimalarial and Anticancer Dual Action

- Quinoline-chalcone and quinoline-pyrazoline hybrids, similar in structure to the compound, showed significant antimalarial and anticancer activities. These compounds inhibited β-hematin formation and showed potential for malaria and leukemia treatments (Charris et al., 2019).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one involves the synthesis of the isoxazole ring followed by the synthesis of the quinoline ring. The final step involves the coupling of the two rings to form the target compound.", "Starting Materials": [ "p-toluidine", "ethyl acetoacetate", "chloroacetyl chloride", "phenylhydrazine", "2-chloro-3-nitrobenzoic acid", "sodium borohydride", "sodium hydroxide", "acetic acid", "acetic anhydride", "4-chloro-2-nitroaniline", "sodium methoxide", "2-amino-4-phenylquinoline" ], "Reaction": [ "Step 1: Synthesis of 5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)ethyl acetoacetate by reacting p-toluidine with ethyl acetoacetate in the presence of chloroacetyl chloride.", "Step 2: Synthesis of 2-chloro-3-nitro-5-(p-tolyl)-4,5-dihydroisoxazole by reacting 5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)ethyl acetoacetate with phenylhydrazine and 2-chloro-3-nitrobenzoic acid in the presence of sodium borohydride.", "Step 3: Reduction of 2-chloro-3-nitro-5-(p-tolyl)-4,5-dihydroisoxazole to 5-(p-tolyl)-4,5-dihydroisoxazole-3-amine using sodium hydroxide.", "Step 4: Synthesis of 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinoline-2(1H)-one by reacting 5-(p-tolyl)-4,5-dihydroisoxazole-3-amine with acetic anhydride and 4-chloro-2-nitroaniline in the presence of sodium methoxide.", "Step 5: Reduction of 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinoline-2(1H)-one to 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinoline-2(1H)-amine using sodium borohydride.", "Step 6: Synthesis of 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinoline-2(1H)-one by reacting 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinoline-2(1H)-amine with acetic anhydride." ] } | |

CAS番号 |

402951-66-0 |

分子式 |

C25H19ClN2O2 |

分子量 |

414.89 |

IUPAC名 |

6-chloro-3-[5-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C25H19ClN2O2/c1-15-7-9-16(10-8-15)22-14-21(28-30-22)24-23(17-5-3-2-4-6-17)19-13-18(26)11-12-20(19)27-25(24)29/h2-13,22H,14H2,1H3,(H,27,29) |

InChIキー |

NBABFWAIZVHWIL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2CC(=NO2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamido]acetamide](/img/structure/B2634910.png)

![4-ethyl-3-[4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole](/img/structure/B2634912.png)

![N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2634917.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634919.png)

![[(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile](/img/structure/B2634928.png)